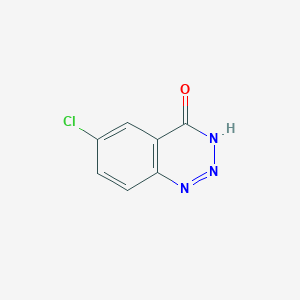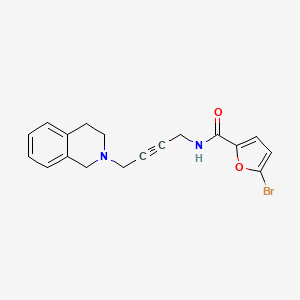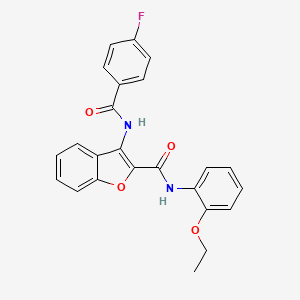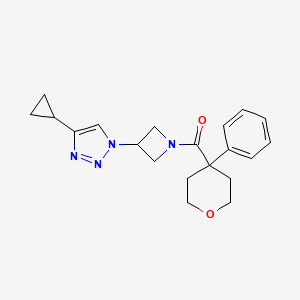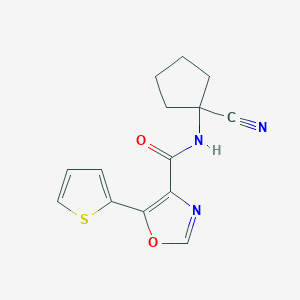
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor found in the central nervous system, responsible for fast synaptic transmission and plasticity. CX614 has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease.
Wirkmechanismus
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, meaning it enhances the activity of the receptor without directly binding to the glutamate binding site. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide binds to a specific site on the receptor, known as the modulatory site, and increases the affinity of the receptor for glutamate. This results in an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC), leading to enhanced synaptic transmission and plasticity.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to enhance LTP and improve cognitive function in animal models. In addition, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has neuroprotective effects by reducing neuronal damage and promoting recovery after stroke and traumatic brain injury. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth, and modulate the activity of other neurotransmitter systems, such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is a potent and selective positive allosteric modulator of AMPA receptors, making it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory. However, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism, which can affect its efficacy and bioavailability. In addition, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has potential off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1. Development of more potent and selective AMPA receptor modulators with improved pharmacokinetic properties.
2. Investigation of the therapeutic potential of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide in other neurological disorders, such as Parkinson's disease and epilepsy.
3. Elucidation of the molecular mechanisms underlying the neuroprotective effects of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide.
4. Identification of biomarkers for predicting the responsiveness of patients to N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide treatment.
5. Exploration of the potential use of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide as a cognitive enhancer in healthy individuals.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide involves the reaction of 2-amino-2-cyanocyclopentanone with 2-thiophenecarboxaldehyde, followed by cyclization with 2-bromoacetic acid and subsequent amidation with ammonia. The yield of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been widely used in scientific research to study the role of AMPA receptors in synaptic plasticity and learning and memory. In animal models, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying memory formation, and improve cognitive function. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has also been investigated as a potential treatment for neurological disorders, such as stroke and traumatic brain injury, by reducing neuronal damage and promoting recovery.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-5-thiophen-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-8-14(5-1-2-6-14)17-13(18)11-12(19-9-16-11)10-4-3-7-20-10/h3-4,7,9H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDKEWMKSQLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(OC=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2896330.png)
![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)
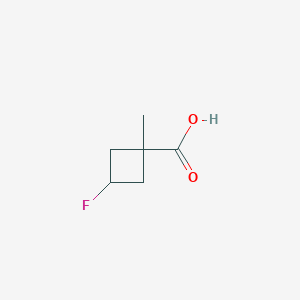
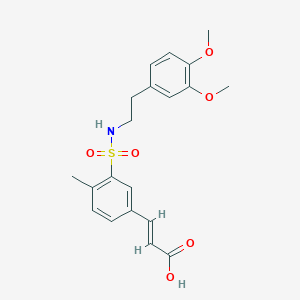
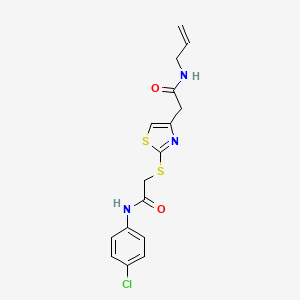
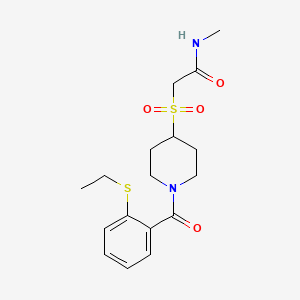
![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)

